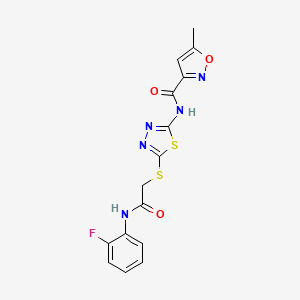

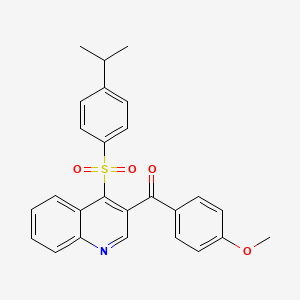

![molecular formula C12H19NO4 B2927442 Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 1335041-95-6](/img/structure/B2927442.png)

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is an organic compound . It is commonly used in drug design . It has been reported to be used in the preparation of diaminopyrimidines as EGFR inhibitors .

Synthesis Analysis

The synthesis of this compound can be achieved from 4‑hydroxypiperidine‑1‑carboxylic acid tert-butyl ester. This compound is first prepared into 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis

The molecular formula of this compound is C13H21NO3 . The average mass is 239.311 Da and the monoisotopic mass is 239.152145 Da .Chemical Reactions Analysis

The compound can be used in the synthesis of other compounds. For example, it can be used to prepare the compound 2‑ [2,6‑difluoro‑4‑ (4‑sulfonylphenyl)phenyloxy]‑7‑azaspiro[3.5]nonane‑7‑carboxylic acid tert-butyl ester, which is a GPR119 agonist for the treatment of diabetes and metabolic diseases .Physical and Chemical Properties Analysis

The compound has a melting point of 55-56℃ and a boiling point of 349℃. Its density is 1.12 and it has a flash point of 165℃ . It is slightly soluble in chloroform and methanol . The compound is a solid and has a clear yellow color .Scientific Research Applications

Synthesis and Derivation

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate and its derivatives are utilized as intermediates in the synthesis of various biologically active compounds. For instance, it has been used in the creation of spirocyclic 3-oxotetrahydrofurans, which are precursors for other potential heterocyclic compounds with biological activity. The reaction with N,N-dimethylformamide dimethyl acetal demonstrates its capability to undergo condensation reactions, providing a pathway to isomeric condensation products with potential for further chemical modifications (Moskalenko & Boev, 2012).

Structural and Molecular Analysis

The compound has been synthesized as a cyclic amino acid ester and characterized through various techniques, including 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. This detailed structural analysis has revealed its bicyclic nature, incorporating both lactone and piperidine rings, which are present in a 1:1 diastereomeric ratio in the crystal structure, highlighting its potential as a versatile synthetic building block (Moriguchi et al., 2014).

Potential in Spirocyclic Compound Synthesis

It also serves as a key intermediate in the synthesis of spirocyclic oxetanes and benzimidazoles, illustrating its utility in accessing chemically novel spaces. The transformation into o-cycloalkylaminoacetanilides for oxidative cyclizations underscores the adaptability of this compound in synthesizing complex molecular architectures, further expanding its applications in the design of new compounds (Gurry et al., 2015).

Conformational and Stereoelectronic Studies

The compound and its derivatives have been the subject of conformational and stereoelectronic studies, providing insights into their chemical behavior and reaction mechanisms. For example, the photochemical and thermal rearrangement of oxaziridines related to this compound has contributed to the understanding of stereoelectronic control theory, offering a basis for predicting regioselectivities in similar compounds (Lattes et al., 1982).

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be used .

Future Directions

The compound is a useful intermediate in drug design, particularly in the synthesis of diaminopyrimidines as EGFR inhibitors . It can also be used to prepare a GPR119 agonist for the treatment of diabetes and metabolic diseases . Therefore, its future directions may include further exploration in these areas.

Properties

IUPAC Name |

tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-9(14)8-12(13)4-6-16-7-5-12/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQDOXSVAYXAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC12CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

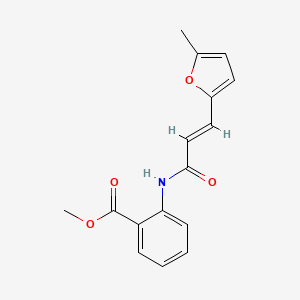

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

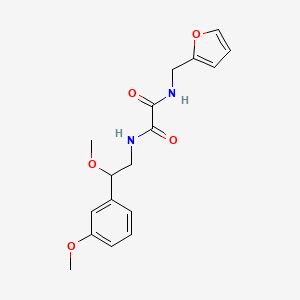

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

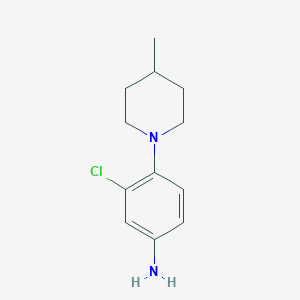

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2927366.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)

![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)

![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)